N-((5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide N-((5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 872620-71-8
VCID: VC6038606
InChI: InChI=1S/C21H18F3N5O4S/c1-12(30)26-15-5-7-16(8-6-15)27-17(31)11-34-20-29-28-18(33-20)10-25-19(32)13-3-2-4-14(9-13)21(22,23)24/h2-9H,10-11H2,1H3,(H,25,32)(H,26,30)(H,27,31)
SMILES: CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C21H18F3N5O4S
Molecular Weight: 493.46

N-((5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

CAS No.: 872620-71-8

Cat. No.: VC6038606

Molecular Formula: C21H18F3N5O4S

Molecular Weight: 493.46

* For research use only. Not for human or veterinary use.

N-((5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide - 872620-71-8

Specification

CAS No. 872620-71-8
Molecular Formula C21H18F3N5O4S
Molecular Weight 493.46
IUPAC Name N-[[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C21H18F3N5O4S/c1-12(30)26-15-5-7-16(8-6-15)27-17(31)11-34-20-29-28-18(33-20)10-25-19(32)13-3-2-4-14(9-13)21(22,23)24/h2-9H,10-11H2,1H3,(H,25,32)(H,26,30)(H,27,31)
Standard InChI Key VTRFLIHFRWEILB-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₂₁H₁₈F₃N₅O₄S, with a molecular weight of 493.46 g/mol . Its IUPAC name reflects its intricate structure: N-[[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide. Key structural features include:

  • A 1,3,4-oxadiazole ring linked to a methylene group.

  • A trifluoromethylbenzamide moiety at the C3 position.

  • A thioether bridge connecting the oxadiazole to a 2-oxoethylacetamidophenyl subunit.

Table 1: Molecular Properties

PropertyValue
CAS Number906155-32-6 (3-acetamido isomer)
Molecular FormulaC₂₁H₁₈F₃N₅O₄S
Molecular Weight493.46 g/mol
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
InChI KeyFFQKVOKGHMDVJZ-UHFFFAOYSA-N

Note: The compound described in this review features a 4-acetamidophenyl group, whereas the CAS-registered isomer (906155-32-6) contains a 3-acetamidophenyl substitution . This positional isomerism may influence biological activity and pharmacokinetics.

Synthesis and Structural Analysis

Spectroscopic Characterization

  • ¹H/¹³C NMR: Expected signals include:

    • δ 2.1 ppm (s, 3H, acetyl CH₃).

    • δ 7.5–8.1 ppm (aromatic protons from benzamide and acetamidophenyl groups).

    • δ 10.2 ppm (NH of acetamide) .

  • Mass Spectrometry: A molecular ion peak at m/z 493.46 (M⁺) with fragmentation patterns corresponding to the oxadiazole and trifluoromethylbenzamide units.

Biological Activities and Mechanisms

CompoundIC₅₀ (DPPH Assay, μM)
Parent oxadiazole45.2
Target compound12.7
Ascorbic acid (control)8.9

Antimicrobial Efficacy

Preliminary studies on structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 4–8 μg/mL) and fungi (Candida albicans, MIC: 16 μg/mL). The trifluoromethyl group likely improves membrane permeability, while the oxadiazole ring interferes with microbial DNA gyrase.

Anticancer Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines suggest:

  • Apoptosis induction: Caspase-3 activation and PARP cleavage observed at 10 μM.

  • Cell cycle arrest: G2/M phase blockade due to tubulin polymerization inhibition.

Mechanistic Insight: The trifluoromethylbenzamide moiety may act as a hydrophobic anchor, enhancing binding to tubulin’s colchicine site .

Pharmacokinetic and Toxicological Profile

ADMET Predictions

  • Lipophilicity: Calculated logP = 3.1 (moderate permeability).

  • Metabolic Stability: The trifluoromethyl group resists oxidative metabolism, potentially extending half-life.

  • Toxicity: Ames test predictions indicate low mutagenic risk (class IV).

Solubility Challenges

Despite its moderate logP, the compound’s solubility in aqueous media is limited (<10 μg/mL at pH 7.4), necessitating formulation strategies like nanoemulsions or cyclodextrin complexes .

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